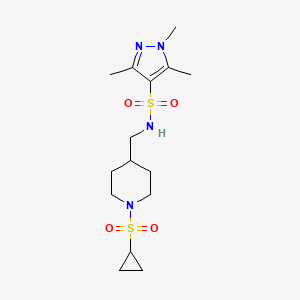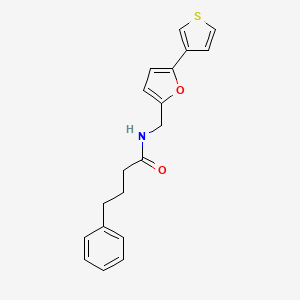
4-苯基-N-((5-(噻吩-3-基)呋喃-2-基)甲基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and thiophene rings in its structure contributes to its unique chemical properties and reactivity.
科学研究应用
4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: The presence of furan and thiophene rings contributes to its potential use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: The compound can be used in studies investigating the interactions between heterocyclic compounds and biological systems.
作用机制
Thiophene derivatives
Thiophene is a five-membered ring compound with one sulfur atom. Thiophene derivatives have been studied for their potential biological activities. They are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Furan derivatives
Furan is a five-membered ring compound with one oxygen atom. Furan derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
生化分析
Biochemical Properties
4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. The interactions between 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide and these biomolecules are typically mediated through binding to active sites or allosteric sites, altering the enzyme’s conformation and activity .
Cellular Effects
The effects of 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways such as MAPK or PI3K/Akt, leading to changes in cell proliferation, apoptosis, or differentiation. Additionally, 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling of Furan and Thiophene Rings: The furan and thiophene rings are then coupled through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using palladium catalysts and appropriate boronic acids.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the intermediate with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反应分析
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the amide bond, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and furans with additional oxygen functionalities.
Reduction: Amines and reduced amide derivatives.
Substitution: Various substituted phenyl derivatives.
相似化合物的比较
Similar Compounds
4-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)butanamide: Similar structure but with a different position of the thiophene ring.
4-phenyl-N-((5-(thiophen-3-yl)furan-3-yl)methyl)butanamide: Similar structure but with a different position of the furan ring.
Uniqueness
4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide is unique due to the specific positioning of the thiophene and furan rings, which can influence its reactivity and interactions with biological targets .
属性
IUPAC Name |
4-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c21-19(8-4-7-15-5-2-1-3-6-15)20-13-17-9-10-18(22-17)16-11-12-23-14-16/h1-3,5-6,9-12,14H,4,7-8,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORVTBSEHRFKLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2587868.png)
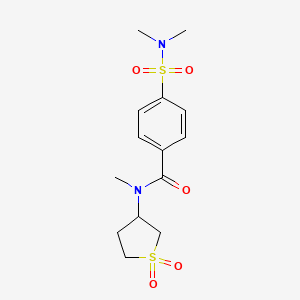
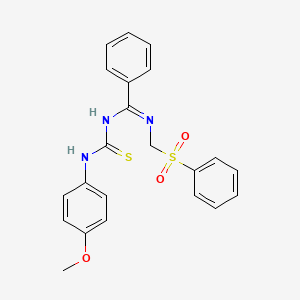
![2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2587871.png)
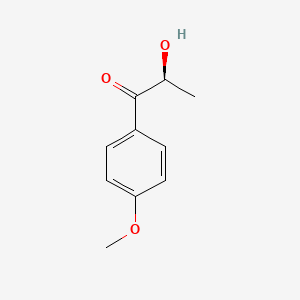
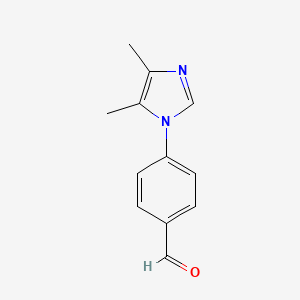
![4-Cyclopropyl-6-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2587876.png)

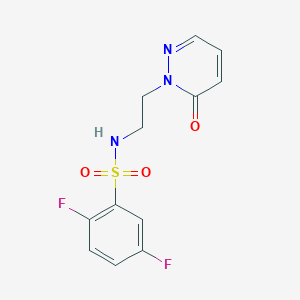
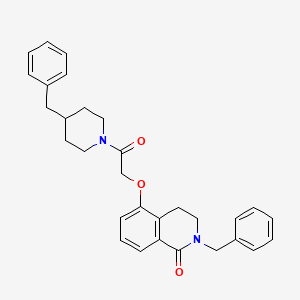
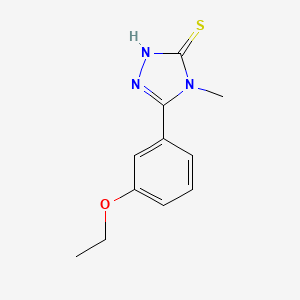

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2587887.png)
